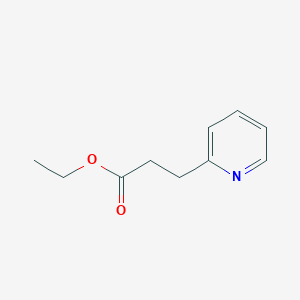

Ethyl 3-(pyridin-2-YL)propanoate

概要

説明

Ethyl 3-(pyridin-2-YL)propanoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 3-(pyridin-2-YL)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyridine ring attached to a propanoate moiety. Its molecular formula is , and it exhibits unique electronic properties due to the presence of the pyridine ring, which influences its reactivity and biological interactions.

Anticoagulant Properties

Recent studies have indicated that this compound may act as a thrombin inhibitor, suggesting its potential application in anticoagulant therapies. Molecular docking studies have shown that the compound effectively binds to thrombin, which is critical for blood coagulation processes. This interaction could lead to therapeutic applications in managing conditions such as thrombosis .

Enzyme Inhibition

The compound has also been investigated for its role in inhibiting various enzymes. For instance, it has shown promise as an inhibitor of phosphoinositide 4-kinase (PI4K), which plays a significant role in cellular signaling pathways. Inhibition of PI4K could have implications for treating diseases linked to dysregulated cellular signaling .

Case Studies

- Thrombin Inhibition : A study demonstrated that this compound exhibits significant inhibitory activity against thrombin, with a half-maximal inhibitory concentration (IC50) of approximately 5.2 nM. This suggests a strong potential for development as an anticoagulant drug .

- Enzyme Interaction : Another investigation revealed that the compound interacts with conserved amino acid residues in the ATP-binding site of PI4K, indicating its potential as a targeted therapeutic agent in diseases where PI4K is implicated .

Data Comparison

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine at position 2 | Thrombin inhibitor |

| Ethyl 2-amino-3-(pyridin-2-YL)propanoate | Amino group at position 2 | Anticoagulant potential |

| Mthis compound | Methyl ester instead of ethyl | Moderate enzyme inhibition |

The mechanism by which this compound exerts its biological effects primarily involves its ability to bind to specific enzymes and receptors. The binding alters the normal function of these proteins, leading to therapeutic outcomes such as reduced clot formation or modulation of cellular signaling pathways.

科学的研究の応用

Pharmaceutical Applications

Ethyl 3-(pyridin-2-yl)propanoate is primarily recognized for its role as an intermediate in the synthesis of Dabigatran etexilate , a direct thrombin inhibitor used as an anticoagulant. This compound represents a new class of oral anticoagulants that offer advantages over traditional medications like warfarin due to their rapid action and reduced need for monitoring.

Synthesis of Dabigatran Etexilate

The synthesis of Dabigatran etexilate involves several steps where this compound is crucial. The preparation method typically includes:

- Raw Materials : 2-Aminopyridine and ethyl acrylate.

- Catalyst : Trifluoromethanesulfonic acid.

- Conditions : The reaction is conducted under nitrogen protection at temperatures between 120°C and 160°C for 16 to 20 hours, followed by purification steps involving organic solvents to yield the final product with high purity .

Case Studies and Research Findings

Several studies and patents have documented the efficacy and advantages of using this compound in drug development:

Anticoagulant Properties

A study highlighted that Dabigatran etexilate, synthesized using this compound, exhibits favorable pharmacokinetic properties compared to warfarin, including a predictable anticoagulant effect without the need for routine coagulation monitoring .

Purification Techniques

Research has shown various purification methods for this compound to enhance yield and purity. Techniques such as silica gel adsorption followed by recrystallization have been employed to remove impurities effectively, leading to a higher purity product suitable for pharmaceutical applications .

化学反応の分析

Chemical Reactions Involving Ethyl 3-(pyridin-2-YL)propanoate

This compound can undergo several types of chemical reactions:

Oxidation Reactions

-

Reagents : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Products : Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Reactions

-

Reagents : Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

-

Products : Reduction can convert carbonyl groups into primary or secondary amines.

Substitution Reactions

-

Mechanism : The amino group in this compound can participate in nucleophilic substitution reactions.

-

Products : These reactions can yield various substituted derivatives depending on the nucleophile used, such as halides or thiols.

Common Reaction Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Halides, amines, thiols | Presence of suitable catalysts |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are often found in the low micromolar range .

Anticancer Activity

In vitro studies have shown that compounds related to this compound can significantly reduce cancer cell viability, particularly in breast cancer models, by inducing apoptosis through mechanisms involving caspase activation .

特性

IUPAC Name |

ethyl 3-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOKKDYGYSPXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324180 | |

| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-74-4 | |

| Record name | 2739-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。